molecular formula C24H24N2O6 B11168513 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B11168513
M. Wt: 436.5 g/mol
InChI Key: MBQAUFQHGMZQMR-UHFFFAOYSA-N
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Description

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C24H24N2O6 and a molecular weight of 436.457 g/mol This compound is characterized by its unique structure, which includes a chromenone core, a methoxyphenyl group, and an acetylpiperazinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromenone Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the chromenone core with a methoxyphenyl group, usually through electrophilic aromatic substitution.

    Attachment of the Acetylpiperazinyl Group: This is typically done through nucleophilic substitution reactions, where the piperazine ring is acetylated and then attached to the chromenone core via an oxoethoxy linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The acetylpiperazinyl group may interact with enzymes or receptors, modulating their activity. The chromenone core and methoxyphenyl group can also contribute to the compound’s overall biological activity by interacting with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
  • 7-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
  • 7-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

The uniqueness of 7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The acetylpiperazinyl group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

7-[2-(4-acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C24H24N2O6/c1-16(27)25-9-11-26(12-10-25)23(28)15-31-19-7-8-20-22(13-19)32-14-21(24(20)29)17-3-5-18(30-2)6-4-17/h3-8,13-14H,9-12,15H2,1-2H3

InChI Key

MBQAUFQHGMZQMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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